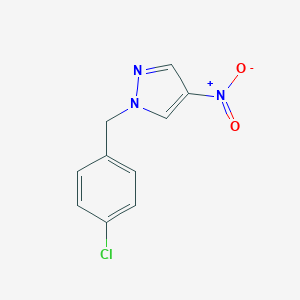
1-(4-chlorobenzyl)-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-nitro-1H-pyrazole is a heterocyclic organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs and agrochemicals. It is a colorless, crystalline solid with a molecular weight of 253.61 g/mol. 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole has been extensively studied for its chemical and biological properties, and has been found to have a wide range of applications in the fields of drug synthesis and agrochemical research.
Applications De Recherche Scientifique
Therapeutic Applications of Pyrazolines
Pyrazolines, including 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, have been identified as compounds with a wide range of pharmacological effects. Research highlights the versatility of pyrazoline derivatives, which have been shown to possess antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Further pharmacological effects include antiepileptic, antitrypanosomal, antiviral activities, and more. The diversity of biological activities stems from the structural adaptability of pyrazolines, enabling their application in various therapeutic contexts (Shaaban, Mayhoub, & Farag, 2012).
Anticancer Activity of Pyrazoline Derivatives
The exploration of pyrazoline derivatives, including 1-(4-chlorobenzyl)-4-nitro-1H-pyrazole, in anticancer research has been substantial. Pyrazoline is recognized for its significant impact on anticancer activity, prompting extensive research to explore this moiety further. The structural characteristics of pyrazoline facilitate the synthesis of derivatives with potent biological effects, making it an attractive target for anticancer drug development (Ray et al., 2022).
Synthetic Strategies and Bioevaluation
The synthesis and bioevaluation of pyrazoline derivatives are critical for developing new pharmacological agents. Various synthetic methods have been utilized to prepare pyrazoline derivatives, demonstrating potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. These findings underscore the importance of pyrazoline scaffolds in designing new compounds with diverse biological applications (Sheetal et al., 2018).
Advanced Synthesis Techniques
Research on the synthesis of pyrazoline derivatives has led to the development of novel synthetic strategies, including multicomponent reactions (MCRs). These methods have proven effective in creating biologically active molecules containing the pyrazoline moiety, showcasing antibacterial, anticancer, antifungal, and antioxidant properties. The advancements in synthetic techniques emphasize the pyrazoline scaffold's potential in pharmaceutical and medicinal chemistry, offering insights into the design of more effective biologically active compounds (Becerra, Abonía, & Castillo, 2022).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)6-13-7-10(5-12-13)14(15)16/h1-5,7H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIHRRAOBNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-4-nitro-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)
![Methyl 4-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}benzoate](/img/structure/B411108.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)

![Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411112.png)

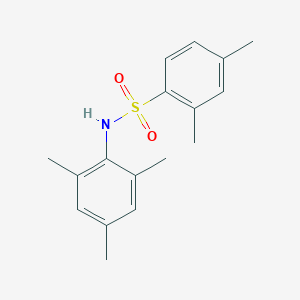
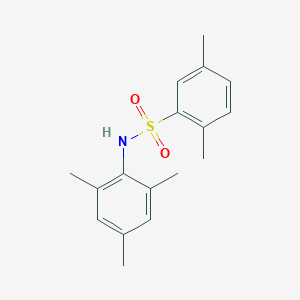
![Methyl 2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411118.png)
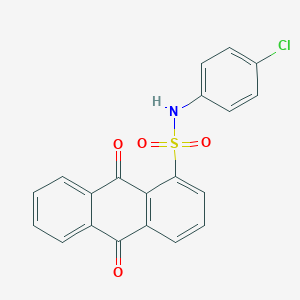
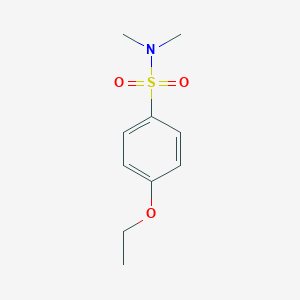
![N,N'-dibutyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411125.png)
![N~6~,N~8~-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B411126.png)